molecular formula C6H12ClNO5 B2615709 (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl CAS No. 13515-98-5

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl

Cat. No.: B2615709
CAS No.: 13515-98-5
M. Wt: 213.61
InChI Key: FKPFNKFGJIMFFG-IMJSIDKUSA-N
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Description

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate HCl is a stereochemically defined hydrochloride salt of a succinic acid derivative. Its structure features:

  • A four-carbon succinate backbone with methyl esters at C1 and C4.
  • An amino group (-NH2) at C2 and a hydroxyl group (-OH) at C3, both in the S configuration.
  • A hydrochloride counterion, likely protonating the amino group to enhance solubility and stability.

This compound is of interest as a chiral building block in pharmaceutical synthesis, leveraging its stereochemical purity and functional groups for drug design.

Properties

IUPAC Name

dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5.ClH/c1-11-5(9)3(7)4(8)6(10)12-2;/h3-4,8H,7H2,1-2H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVIUIEPXTBRH-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride typically involves the hydroxylation of amino acids. One common method includes the use of hydroxylase enzymes that catalyze the hydroxylation of amino acids such as leucine and isoleucine . These enzymes introduce hydroxyl groups into the amino acids, resulting in the formation of hydroxy amino acids. The process often involves the use of Corynebacterium glutamicum or Escherichia coli for heterologous expression and production .

Industrial Production Methods

Industrial production of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride can be achieved through biocatalytic synthesis due to its high regioselectivity and efficiency. This method is preferred over chemical synthesis for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Research

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride has been studied for its interactions with various biological molecules. Its stereochemistry allows it to fit into enzyme active sites, modulating enzyme activity and influencing metabolic pathways.

Case Study: Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. For instance, studies have shown its potential as an inhibitor of purine nucleoside phosphorylase, which is crucial in nucleotide metabolism .

Pharmaceutical Development

The compound serves as a building block in the synthesis of pharmaceuticals. Its unique structure enables the development of stereospecific drugs that can target biological pathways more effectively than non-chiral counterparts.

Table 1: Applications in Pharmaceutical Development

Application AreaDescription
Anticancer AgentsUsed in the design of compounds targeting cancer cell metabolism.
Antifungal ActivityInvestigated for potential antifungal properties against pathogens like Candida albicans.
Neurological DisordersExplored for its role in modulating neurotransmitter pathways.

Chemical Synthesis

In organic chemistry, (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride is utilized as an intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile reagent.

Reactions:

  • Oxidation: Converts to oxo derivatives.
  • Reduction: Can yield alcohols or amines.
  • Substitution: Allows for the replacement of functional groups, facilitating the creation of diverse compounds .

Mechanism of Action

The mechanism of action of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites and interact with biological molecules in a highly specific manner. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Stereoisomeric Variants

The (2S,3S) configuration distinguishes it from diastereomers like (2R,3R) or (2S,3R). Key differences include:

  • Synthesis Complexity: Asymmetric synthesis methods, such as catalytic hydrogenation or enzymatic resolution (e.g., enzymatic approaches described by Miyazawa and Kukhar et al. for amino acids), are critical for achieving high enantiomeric excess .
  • Biological Activity: Stereochemistry influences receptor binding.

Hydrochloride Salts of Amino-Containing Compounds

Comparison with other hydrochloride salts:

Compound Molecular Formula Solubility Stability Notes Key Applications
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate HCl C₆H₁₁NO₅·HCl High (water) Hygroscopic; stable at RT Chiral synthon
Dopamine HCl () C₈H₁₁NO₂·HCl High (water) Light-sensitive; oxidizes in air Neurotransmitter replacement
(2S)-2,5-Diaminopentanamide diHCl () C₅H₁₃N₃O·2HCl Moderate Limited toxicological data Research intermediate
  • Solubility : Hydrochloride salts generally enhance water solubility, critical for bioavailability in drug formulations.
  • Stability : The target compound’s ester groups may confer hydrolytic sensitivity under acidic/basic conditions compared to dopamine’s catechol structure .

Ester Derivatives and Reactivity

Compared to non-amino esters like 3,3-dimethylacrylic acid methyl ester ():

Property (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate HCl 3,3-Dimethylacrylic Acid Methyl Esters
Reactivity Amino/hydroxyl groups enable nucleophilic reactions Electrophilic α,β-unsaturated ester
Hydrolysis Rate Moderate (steric hindrance from substituents) High (activated by conjugated double bond)
Flammability Low (non-volatile salt) High (flammable liquid, )
  • The amino and hydroxyl groups in the target compound may reduce ester hydrolysis rates compared to simpler esters like 3,3-dimethylacrylic acid methyl ester .

Amino Hydroxy Acid Derivatives

Structurally related to amino acids (e.g., serine, threonine) but with esterification and stereochemical complexity:

  • Synthesis: Enzymatic methods (e.g., lipase-catalyzed resolutions, as discussed by Matsumura & Urushihara) are applicable to both natural and synthetic amino acids .

Biological Activity

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of amino acids, specifically a dimethyl ester of 2-amino-3-hydroxysuccinic acid, with the following molecular formula:

  • Molecular Formula : C6_6H11_11ClN2_2O4_4
  • Molecular Weight : 194.62 g/mol

Research indicates that (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl may interact with various biological pathways:

  • Sirtuin Modulation : The compound has been identified as a modulator of sirtuin proteins, which are involved in cellular regulation and metabolism. Specifically, it influences Sir2-like proteins that play roles in deacetylation processes, impacting gene expression and cellular aging .
  • Antifungal Activity : Some studies suggest that structural analogs of this compound exhibit antifungal properties by inhibiting specific enzymes such as homoaconitase and homoisocitrate dehydrogenase. These enzymes are crucial for fungal metabolism, and their inhibition could lead to reduced fungal growth .

Biological Activity Summary Table

Biological Activity Mechanism Reference
Sirtuin modulationInhibits deacetylation processes
Antifungal activityInhibits homoaconitase and homoisocitrate dehydrogenase
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Sirtuin Activation and Aging

A study demonstrated that (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl can enhance the activity of sirtuin proteins in yeast models. This activation was linked to increased lifespan and improved metabolic profiles in these organisms, suggesting potential applications in aging research .

Case Study 2: Antifungal Properties

Another research project focused on the antifungal properties of related compounds found that (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl derivatives exhibited significant inhibitory effects against Candida albicans. The IC50 values indicated strong antifungal activity comparable to established antifungal agents .

Research Findings

Recent findings highlight the potential for (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl in various therapeutic areas:

  • Cancer Research : The compound has shown promise in inducing apoptosis in specific cancer cell lines, making it a candidate for further investigation as an anticancer agent .
  • Fungal Infections : Its ability to inhibit key metabolic enzymes in fungi suggests it could be developed into a novel antifungal treatment .

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example, a related compound, (2R,3R)-diethyl 2,3-dihydroxysuccinate, was synthesized using silver(I) oxide (Ag₂O) as a catalyst in a GPII reaction, yielding 18% after column chromatography (hexane/ethyl acetate gradient) . To improve yields:

  • Optimize stoichiometry of amine nucleophiles and reducing agents (e.g., NaBH(OAc)₃) to enhance stereochemical control .
  • Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA for efficient coupling of amino groups while minimizing racemization .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.

Q. How can the stereochemical integrity of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl be confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases to resolve enantiomers.
  • NMR Analysis : Measure coupling constants (e.g., 3JHH^3J_{HH}) between protons on C2 and C3 to confirm vicinal diol geometry. For example, coupling constants >5 Hz indicate a cis configuration .
  • X-ray Crystallography : Resolve crystal structures of intermediates, such as (2S,3S)-2-(benzyloxy)-3-hydroxysuccinate derivatives, to validate absolute configuration .

Q. What role does HCl play in the final product's stability and purification?

Methodological Answer:

  • Salt Formation : HCl converts the free amine into a crystalline hydrochloride salt, enhancing stability against oxidation and hygroscopicity .
  • Purification : Recrystallization from ethanol/HCl mixtures removes residual solvents and byproducts. For example, analogous compounds like dopamine HCl are purified via repeated ethanol washes under inert atmospheres .
  • pH Control : Adjusting HCl concentration during workup prevents decomposition of acid-labile hydroxyl groups.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky dimethyl ester groups at C2 and C3 hinder nucleophilic attack at the β-hydroxyl group. Computational modeling (DFT) can predict energy barriers for transition states .
  • Electronic Effects : Electron-withdrawing ester groups increase the electrophilicity of the α-carbon, favoring amidation or acylation. Use 13C^{13}\text{C} NMR to track electronic environments; carbonyl carbons typically resonate at 170–175 ppm .
  • Experimental Validation : Compare reaction rates with analogous compounds lacking methyl esters (e.g., tartaric acid derivatives) to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

Methodological Answer:

  • Cross-Validation : Combine IR (hydroxyl stretches at 3200–3500 cm⁻¹), 1H^1\text{H} NMR (doublets for diol protons), and HRMS to confirm molecular integrity. For example, HRMS of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid HCl showed a [M+H]⁺ peak at m/z 232.08 .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotameric equilibria) that may obscure spectral assignments .
  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to track specific functional groups and simplify spectral interpretation .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate protonation states of the amine and hydroxyl groups at pH 2–7 to identify degradation pathways (e.g., ester hydrolysis).
  • Thermogravimetric Analysis (TGA) : Correlate simulated decomposition temperatures (e.g., 180–190°C for methyl esters) with experimental TGA data to validate models .
  • pKa Prediction : Use software like MarvinSketch to estimate amine pKa (~8.5) and hydroxyl pKa (~12), guiding buffer selection for stability studies .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

Methodological Answer:

  • Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric induction during esterification.
  • Process Control : Implement continuous-flow reactors to maintain precise temperature (±1°C) and residence time, critical for minimizing racemization .
  • Quality Metrics : Track enantiomeric excess (ee) via chiral HPLC at each step; deviations >1% ee require re-optimization of reaction conditions .

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